molecular formula C17H15ClN4O3S B13356424 1-(3-chlorophenyl)-5-methyl-N-[4-(methylsulfonyl)phenyl]-1H-1,2,4-triazole-3-carboxamide

1-(3-chlorophenyl)-5-methyl-N-[4-(methylsulfonyl)phenyl]-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13356424
M. Wt: 390.8 g/mol
InChI Key: KPBVLMPPAUWFON-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-5-methyl-N-[4-(methylsulfonyl)phenyl]-1H-1,2,4-triazole-3-carboxamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-5-methyl-N-[4-(methylsulfonyl)phenyl]-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-chlorobenzoyl chloride with 4-(methylsulfonyl)aniline can form an intermediate, which is then subjected to cyclization with hydrazine derivatives to yield the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-5-methyl-N-[4-(methylsulfonyl)phenyl]-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-chlorophenyl)-5-methyl-N-[4-(methylsulfonyl)phenyl]-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-5-methyl-N-[4-(methylsulfonyl)phenyl]-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-5-methyl-N-[4-(methylsulfonyl)phenyl]-1H-1,2,4-triazole-3-carboxamide
  • 1-(3-chlorophenyl)-5-ethyl-N-[4-(methylsulfonyl)phenyl]-1H-1,2,4-triazole-3-carboxamide
  • 1-(3-chlorophenyl)-5-methyl-N-[4-(ethylsulfonyl)phenyl]-1H-1,2,4-triazole-3-carboxamide

Uniqueness

1-(3-chlorophenyl)-5-methyl-N-[4-(methylsulfonyl)phenyl]-1H-1,2,4-triazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H15ClN4O3S

Molecular Weight

390.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-5-methyl-N-(4-methylsulfonylphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C17H15ClN4O3S/c1-11-19-16(21-22(11)14-5-3-4-12(18)10-14)17(23)20-13-6-8-15(9-7-13)26(2,24)25/h3-10H,1-2H3,(H,20,23)

InChI Key

KPBVLMPPAUWFON-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1C2=CC(=CC=C2)Cl)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C

Origin of Product

United States

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